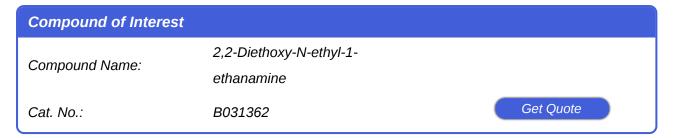




Spectroscopic Analysis of 2,2-Diethoxy-N-ethyl-1-ethanamine: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral data for **2,2-Diethoxy-N-ethyl-1-ethanamine** (CAS 69148-92-1). Due to the limited availability of public spectral data for this specific compound, this document presents predicted spectral characteristics and detailed experimental protocols. As a close structural analog, publicly available data for 2,2-diethoxyethanamine is included for comparative purposes.

Chemical Structure and Identity

2,2-Diethoxy-N-ethyl-1-ethanamine is an organic compound featuring a secondary amine and an acetal functional group. Its structure is a key determinant of its spectroscopic properties.

- Chemical Formula: C8H19NO2
- InChi Key: InChi=1/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3
- SMILES: CCNCC(OCC)OCC

Caption: Chemical structure of **2,2-Diethoxy-N-ethyl-1-ethanamine**.

Predicted ¹H NMR Spectral Data



The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts, multiplicities, and assignments for **2,2-Diethoxy-N-ethyl-1-ethanamine**. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.6 - 4.8	Triplet	1H	-CH(OEt) ₂
~3.5 - 3.7	Quartet	4H	-OCH ₂ CH ₃
~2.7 - 2.9	Triplet	2H	-NCH2CH(OEt)2
~2.5 - 2.7	Quartet	2H	-NHCH₂CH₃
~1.1 - 1.3	Triplet	6H	-OCH ₂ CH ₃
~1.0 - 1.2	Triplet	ЗН	-NHCH₂CH₃
~1.0 - 1.5	Singlet (broad)	1H	-NH-

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data for **2,2- Diethoxy-N-ethyl-1-ethanamine** are summarized below.

Chemical Shift (ppm)	Assignment	
~101 - 103	-CH(OEt) ₂	
~61 - 63	-OCH₂CH₃	
~50 - 52	-NCH2CH(OEt)2	
~42 - 44	-NHCH2CH3	
~15 - 17	-OCH₂CH₃	
~14 - 16	-NHCH2CH3	



Predicted Infrared (IR) Spectral Data

The expected characteristic infrared absorption bands for **2,2-Diethoxy-N-ethyl-1-ethanamine** are listed in the following table.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3300 - 3500	N-H	Stretching
2850 - 3000	С-Н	Stretching
1450 - 1470	С-Н	Bending
1370 - 1390	С-Н	Bending
1050 - 1150	C-O	Stretching (Acetal)
1000 - 1250	C-N	Stretching

Experimental Protocols

Detailed methodologies for the acquisition of NMR and IR spectral data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,2-Diethoxy-N-ethyl-1-ethanamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired spectral resolution.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
 and a sufficient number of scans to achieve an adequate signal-to-noise ratio.



- Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - The deuterated solvent signal can be used for chemical shift referencing.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR
 absorption in the regions of interest.
- Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,2-Diethoxy-N-ethyl-1-ethanamine**.







Caption: General workflow for spectroscopic analysis.

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